molecular formula C20H22N2O3 B3846215 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid

4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid

Cat. No. B3846215
M. Wt: 338.4 g/mol
InChI Key: SATNOAKGJNXHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid, also known as Prazosin, is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It was first synthesized in the 1970s and has since been widely used in scientific research to study the mechanisms of action of alpha-1 adrenergic receptors and their role in various physiological processes.

Mechanism of Action

4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid works by selectively blocking the alpha-1 adrenergic receptors, which are found in various tissues throughout the body, including the blood vessels, prostate gland, and central nervous system. By blocking these receptors, 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid inhibits the effects of the neurotransmitter norepinephrine, which is responsible for increasing blood pressure, constricting blood vessels, and promoting smooth muscle contraction.
Biochemical and Physiological Effects
4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, relaxation of smooth muscle, and inhibition of platelet aggregation. It has also been shown to have a beneficial effect on the symptoms of benign prostatic hyperplasia, such as urinary frequency and urgency.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid in lab experiments is its selectivity for the alpha-1 adrenergic receptors, which allows for the specific investigation of the role of these receptors in various physiological processes. However, one of the limitations of using 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid in scientific research, including the investigation of its potential therapeutic applications in the treatment of conditions such as anxiety disorders, depression, and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanisms of action of alpha-1 adrenergic receptors and their role in various physiological processes.

Scientific Research Applications

4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively used in scientific research to study the role of alpha-1 adrenergic receptors in various physiological processes, including blood pressure regulation, smooth muscle contraction, and neurotransmitter release. It has also been used to investigate the potential therapeutic applications of alpha-1 adrenergic receptor antagonists in the treatment of conditions such as hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder.

properties

IUPAC Name

4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15(23)17-6-8-19(9-7-17)22-12-10-21(11-13-22)14-16-2-4-18(5-3-16)20(24)25/h2-9H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATNOAKGJNXHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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